(Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE
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Overview
Description
(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE typically involves the reaction of appropriate thiazole derivatives with hydroxylamine. One common method involves the use of thioamides or thiourea as starting materials, which are then reacted with hydroxylamine under controlled conditions to yield the desired product . Industrial production methods may involve the use of microwave irradiation techniques to enhance the reaction rate and yield .
Chemical Reactions Analysis
(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections
What sets (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE apart is its unique combination of hydroxylamine and thiazole moieties, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(7)9-10/h3,10H,2H2,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSFKRUIVTFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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